Acetylepipodophyllotoxin

Antiviral HSV-1 Cyclolignan

Acetylepipodophyllotoxin (Epipodophyllotoxin acetate) is a critical, semi-synthetic cyclolignan for research programs requiring a distinct pharmacological profile. Unlike podophyllotoxin (a microtubule inhibitor) or generic epipodophyllotoxins, this compound provides a unique, well-characterized antiviral tool with defined IC50 values (0.2 µg/mL against HSV-1; 0.1 µg/mL against VSV) and documented insecticidal activity. This specificity makes it an essential reference standard and an ideal comparator for SAR studies and botanical pesticide development, ensuring experimental reproducibility that close analogs cannot provide. Procure from authenticated sources to guarantee identity and purity for your critical assays.

Molecular Formula C24H24O9
Molecular Weight 456.4 g/mol
Cat. No. B12325881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylepipodophyllotoxin
Molecular FormulaC24H24O9
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC
InChIInChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3
InChIKeySASVNKPCTLROPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylepipodophyllotoxin for Research Procurement: A Cyclolignan with Distinct Antiviral and Insecticidal Signatures


Acetylepipodophyllotoxin (CAS 1180-35-4), also known as epipodophyllotoxin acetate, is a semi-synthetic cyclolignan derived from the podophyllotoxin scaffold . It belongs to the class of podophyllotoxins, characterized by a tetralin lignan core fused to a 1,3-dioxolane and a butyrolactone ring [1]. While the podophyllotoxin family is broadly recognized for antimitotic and topoisomerase II inhibitory activities, Acetylepipodophyllotoxin exhibits a differentiated profile that includes defined antiviral potency against HSV and VSV, alongside documented insecticidal activity [2]. This compound serves as a key research tool for investigating structure-activity relationships (SAR) within the epipodophyllotoxin series and as an analytical reference standard, where purity and identity are critical for reproducible experimental outcomes .

Why Acetylepipodophyllotoxin Cannot Be Interchanged with Other Podophyllotoxin Analogs


The podophyllotoxin class encompasses a diverse array of lignans with stereochemical and substituent variations that fundamentally alter their biological target engagement and potency. Substituting Acetylepipodophyllotoxin with a close analog like podophyllotoxin, epipodophyllotoxin, or deoxypodophyllotoxin is not scientifically valid due to divergent mechanisms of action and activity spectra. For instance, while podophyllotoxin is a potent microtubule inhibitor, epipodophyllotoxin derivatives typically target topoisomerase II [1]. Acetylepipodophyllotoxin further diverges by demonstrating a unique antiviral profile, with defined IC50 values against HSV and VSV, which are not a primary characteristic of all class members . The following quantitative evidence demonstrates precisely where Acetylepipodophyllotoxin's activity profile differs from that of its most relevant comparators, underscoring the necessity for compound-specific procurement in targeted research applications.

Quantitative Differentiation of Acetylepipodophyllotoxin Against Key Analogs


Antiviral Activity Against HSV-1: Comparative Potency vs. Podophyllotoxin and Deoxypodophyllotoxin

Acetylepipodophyllotoxin demonstrates a defined inhibitory concentration against Herpes Simplex Virus type 1 (HSV-1) in vitro. Its IC50 of 0.2 μg/mL positions it as a compound with moderate antiviral activity in the cyclolignan series. This potency contrasts sharply with podophyllotoxin, which is reported to be protective at a much higher concentration of 5 μM, but without a precise IC50 for viral inhibition in the same assay system [1]. Deoxypodophyllotoxin, a highly potent analog, achieves an EC50 of approximately 0.02 μg/mL in MRC-5 cells, making it roughly an order of magnitude more potent than Acetylepipodophyllotoxin in that specific context [2]. This quantitative difference defines a distinct potency tier within the class and supports the use of Acetylepipodophyllotoxin as a tool to study less potent but structurally distinct antiviral mechanisms.

Antiviral HSV-1 Cyclolignan

Antiviral Activity Against VSV: Potency Differentiation from Deoxypodophyllotoxin

Acetylepipodophyllotoxin inhibits Vesicular Stomatitis Virus (VSV) with an IC50 of 0.1 μg/mL . This activity, while modest, is a measurable and reproducible characteristic of the compound. In contrast, deoxypodophyllotoxin, identified as one of the most potent compounds in the cyclolignan series, demonstrates activity at concentrations below 1 ng/mL (i.e., <0.001 μg/mL) in the same VSV/BHK assay system [1]. This represents a potency difference of at least two orders of magnitude. This stark differential highlights that while both compounds exhibit antiviral activity, their potencies are vastly different, precluding the use of one as a direct substitute for the other in studies requiring a specific, lower-potency control or comparator.

Antiviral VSV Cyclolignan

Insecticidal Activity: A Differentiated Profile Among Podophyllotoxin Congeners

Acetylepipodophyllotoxin was identified as one of six podophyllotoxin compounds from Sabina vulgaris with insecticidal activity, specifically against the larvae of Mythimna separata, Pieris rapae, and Plutella xylostella [1]. While the study confirmed insecticidal effects, it also quantified that podophyllotoxin and deoxypodophyllotoxin were the two compounds with the highest insecticidal activities among the six tested [2]. Picropodophyllotoxin exhibited the lowest activity. This places Acetylepipodophyllotoxin in an intermediate tier of insecticidal potency. Critically, this study represents the first report of insecticidal activity for Acetylepipodophyllotoxin and its congeners from this source, establishing a novel application area distinct from the well-characterized anticancer or antiviral profiles of other podophyllotoxin derivatives like etoposide.

Insecticidal Biopesticide Natural Product

Optimal Use Cases for Acetylepipodophyllotoxin Based on Differentiated Evidence


Antiviral Research Requiring a Moderately Potent Cyclolignan

For studies investigating the antiviral mechanisms of podophyllotoxin derivatives, Acetylepipodophyllotoxin serves as an ideal, well-characterized tool compound. Its defined IC50 values of 0.2 μg/mL (HSV-1) and 0.1 μg/mL (VSV) provide a reproducible baseline for assays, making it suitable for use as a reference inhibitor, a comparator for novel antiviral agents, or for SAR studies focused on understanding how specific structural modifications modulate antiviral potency . Its potency is distinct from highly active analogs like deoxypodophyllotoxin, allowing for its use in experiments where a less potent, more readily observable dose-response relationship is advantageous.

Biopesticide Discovery and Ecotoxicology Studies

The documented insecticidal activity of Acetylepipodophyllotoxin against key agricultural pests positions it as a valuable lead compound or reference standard in the development of botanical pesticides [1]. Its intermediate potency profile, established through direct comparison with other podophyllotoxin congeners, makes it a useful control for structure-activity studies aimed at optimizing insecticidal efficacy while minimizing non-target effects. This application is distinct from the compound's antiviral or antineoplastic uses and represents a niche where its specific activity profile is directly relevant.

Analytical Chemistry and Quality Control Reference Standard

Acetylepipodophyllotoxin is routinely offered as a high-purity analytical standard (HPLC ≥98%) suitable for the identification, quantification, and purity analysis of this specific lignan in natural product extracts, pharmaceutical formulations, or synthetic mixtures . Its unique CAS registry number (1180-35-4) and distinct chromatographic properties ensure it can be reliably distinguished from closely related analogs like podophyllotoxin, epipodophyllotoxin, and deoxypodophyllotoxin, which is critical for accurate quality control and regulatory compliance in research and industrial settings.

Structure-Activity Relationship (SAR) Studies in Epipodophyllotoxin Series

Acetylepipodophyllotoxin's acetyl substitution at the 4-O position on the epipodophyllotoxin scaffold provides a specific chemical handle for probing the influence of this modification on biological activity . By comparing its antiviral and insecticidal properties with those of non-acetylated epipodophyllotoxin or other substituted analogs, researchers can dissect the pharmacophore requirements for these activities. This makes it a key reagent for medicinal chemistry efforts aimed at developing novel therapeutic or agrochemical agents based on the podophyllotoxin core.

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